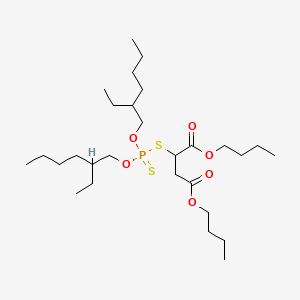
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its phosphinothioyl and thioester functional groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester typically involves the reaction of butanedioic acid with bis(2-ethylhexyl) phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is monitored for completion. The product is then separated from the reaction mixture using distillation or extraction methods. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Fumaric acid, bis(2-ethylhexyl) ester
- Di(2-ethylhexyl) fumarate
- Dioctyl fumarate
Uniqueness
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester is unique due to its combination of phosphinothioyl and thioester functional groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
68413-48-9 |
|---|---|
Fórmula molecular |
C28H55O6PS2 |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
dibutyl 2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]butanedioate |
InChI |
InChI=1S/C28H55O6PS2/c1-7-13-17-24(11-5)22-33-35(36,34-23-25(12-6)18-14-8-2)37-26(28(30)32-20-16-10-4)21-27(29)31-19-15-9-3/h24-26H,7-23H2,1-6H3 |
Clave InChI |
DHEMFBSSQAFTOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


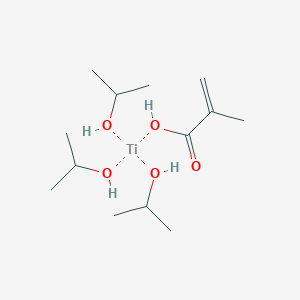
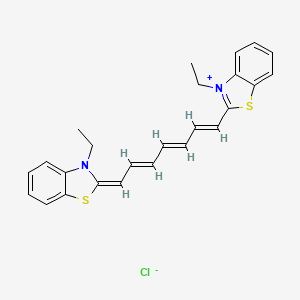
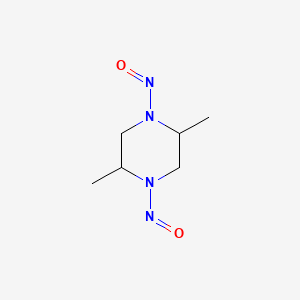

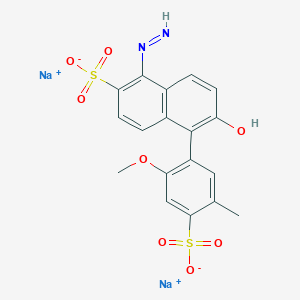
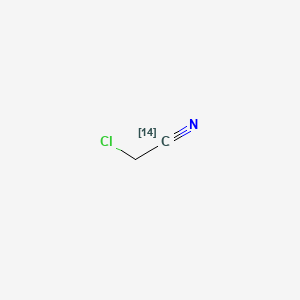


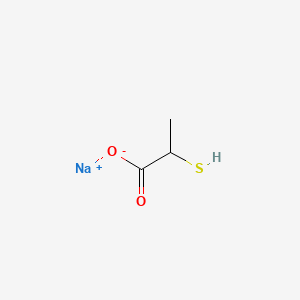
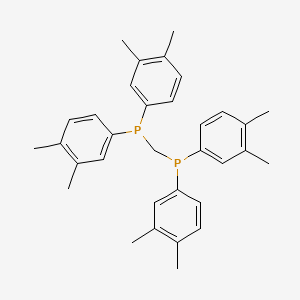
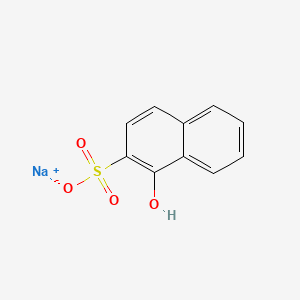

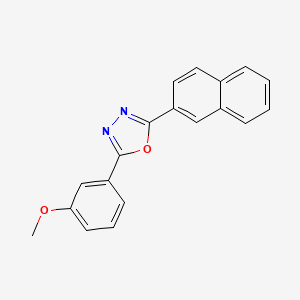
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
